

Application Note: Synthesis of Diisopropyl Oxalate from Oxalic Acid

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Compound of Interest

Compound Name: *Diisopropyl oxalate*

Cat. No.: *B1595506*

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Introduction

Diisopropyl oxalate is a dialkyl ester of oxalic acid with applications as a reagent and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is a colorless liquid, insoluble in water but soluble in organic solvents.[1] This application note provides a detailed protocol for the synthesis of **diisopropyl oxalate** via the direct esterification of oxalic acid with isopropyl alcohol, a common and efficient method.

Reaction Scheme:

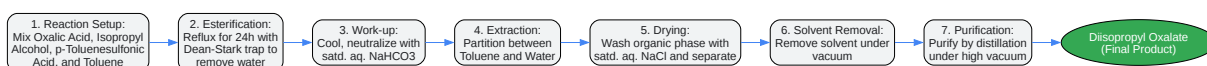


Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **diisopropyl oxalate** from oxalic acid and isopropyl alcohol using a p-toluenesulfonic acid catalyst.[2]

| Parameter | Value | Reference |
|---------------------|--------------------------------------|-----------|
| Starting Material 1 | Oxalic Acid | [2] |
| Starting Material 2 | Isopropyl Alcohol | [2] |
| Catalyst | p-Toluenesulfonic acid monohydrate | [2] |
| Solvent | Toluene | [2] |
| Reaction Time | 24 hours | [2] |
| Reaction Condition | Reflux with azeotropic water removal | [2] |
| Yield | 90% | [2] |
| Final Product | Diisopropyl Oxalate (colorless oil) | [2] |

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of **diisopropyl oxalate**.

Detailed Experimental Protocol

This protocol is based on the Fischer-Speier esterification method, employing an acid catalyst and azeotropic removal of water to drive the reaction to completion.[2]

Materials and Equipment:

- Oxalic acid

- Isopropyl alcohol
- p-Toluenesulfonic acid monohydrate
- Toluene
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (NaCl) solution
- 5 L laboratory reactor (or appropriately sized round-bottom flask)
- Stirrer
- Heating mantle
- Dean-Stark apparatus
- Condenser
- Separatory funnel
- Rotary evaporator
- High vacuum distillation apparatus

Procedure:

- Reaction Setup:
 - In a 5 L laboratory reactor, add oxalic acid (1 kg, 11.1 mol) to isopropyl alcohol (1700 mL) under stirring until a clear solution is formed.[\[2\]](#)
 - Slowly add a solution of p-toluenesulfonic acid monohydrate (47.67 g, 0.25 mol) in 200 mL of toluene to the reaction mixture.[\[2\]](#)
- Esterification:
 - Heat the reaction mixture to reflux and stir for 24 hours.[\[2\]](#)

- Continuously remove the water generated during the reaction using a Dean-Stark trap to drive the equilibrium towards the product.[\[2\]](#)
- Work-up:
 - After 24 hours, cool the reaction mixture to room temperature.[\[2\]](#)
 - Neutralize the mixture by adding 500 mL of saturated aqueous NaHCO_3 solution.[\[2\]](#)
- Extraction and Washing:
 - Transfer the mixture to a separatory funnel and partition it with 400 mL of toluene (2x) and 1 L of water (2x).[\[2\]](#)
 - Combine the organic phases and wash them with 1 L of saturated aqueous NaCl solution to remove residual water.[\[2\]](#)
 - Separate the organic phase.[\[2\]](#)
- Solvent Removal:
 - Remove the solvent (toluene and excess isopropyl alcohol) from the organic phase under vacuum using a rotary evaporator.[\[2\]](#)
- Purification:
 - Purify the crude product by distillation under high vacuum with heating to obtain **diisopropyl oxalate** as a colorless oil (1740 g, 90% yield).[\[2\]](#)

Characterization Data:

- ^1H NMR (400 MHz, CDCl_3): δ 5.13 (hept, $J = 6.3$ Hz, 2H), 1.33 (d, $J = 6.2$ Hz, 12H).[\[2\]](#)
- ^{13}C NMR (100 MHz, CDCl_3): δ 157.96, 71.44, 21.63.[\[2\]](#)

Alternative Synthesis Method

An alternative approach involves refluxing anhydrous oxalic acid with 99% isopropyl alcohol and a small amount of sulfuric acid, followed by slow distillation of the water azeotrope.[\[3\]](#) The

work-up for this method includes washing the resulting ester with water and a bicarbonate solution, followed by drying with a desiccant like fused calcium chloride.[3]

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